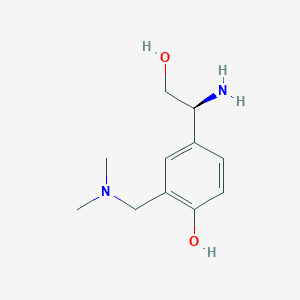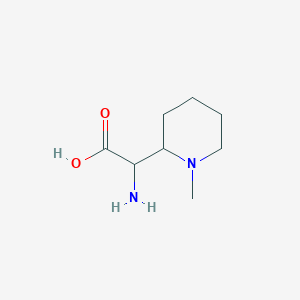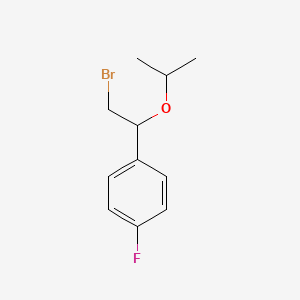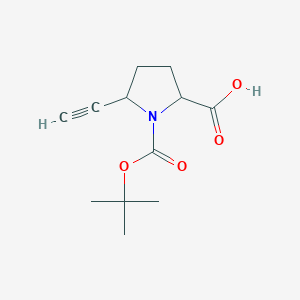
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethynyl group, and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the ethynyl group: The ethynyl group is introduced through a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid involves the reactivity of its functional groups:
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)-pyrrolidine-2-carboxylic acid: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
5-Ethynylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
1-(Tert-butoxycarbonyl)-5-ethynylpyrrolidine: Lacks the carboxylic acid group, limiting its applications in esterification and amidation reactions.
The presence of the Boc protecting group, ethynyl group, and carboxylic acid group in this compound makes it a unique and versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-5-8-6-7-9(10(14)15)13(8)11(16)17-12(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
RNMXLCQSOUOFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




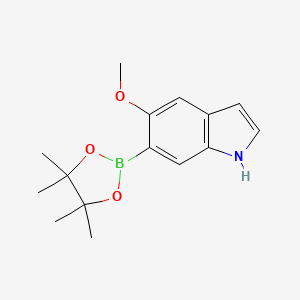

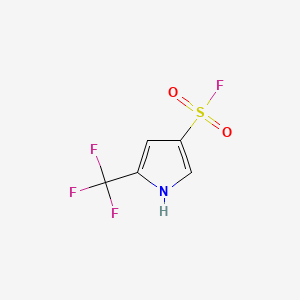



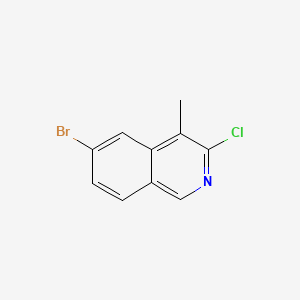
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
